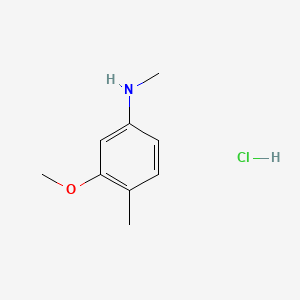

3-methoxy-N,4-dimethylaniline hydrochloride

Description

3-Methoxy-N,4-dimethylaniline hydrochloride is an aromatic amine derivative featuring a methoxy (-OCH₃) group at the 3-position, methyl groups at the N and 4-positions, and a hydrochloride salt. This compound is primarily utilized in pharmaceutical and chemical synthesis due to its electron-rich aromatic ring, which facilitates reactions such as electrophilic substitution and coupling . The hydrochloride salt enhances water solubility, making it suitable for applications in medicinal chemistry and industrial processes.

Properties

Molecular Formula |

C9H14ClNO |

|---|---|

Molecular Weight |

187.66 g/mol |

IUPAC Name |

3-methoxy-N,4-dimethylaniline;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-2)6-9(7)11-3;/h4-6,10H,1-3H3;1H |

InChI Key |

JXWSFBBHWAECCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methoxy-N,4-dimethylaniline hydrochloride can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction involves the following steps:

- Aniline reacts with methanol to form N,N-dimethylaniline.

Alkylation: C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O

The N,N-dimethylaniline is then reacted with methanol and hydrochloric acid to introduce the methoxy group.Methoxylation: C6H5N(CH3)2+CH3OH+HCl→C6H4(OCH3)N(CH3)2⋅HCl

Industrial Production Methods

Industrial production of 3-methoxy-N,4-dimethylaniline hydrochloride typically involves the same synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

Substitution: Reagents like bromine (Br_2) and nitric acid (HNO_3) are used for halogenation and nitration reactions, respectively.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

3-methoxy-N,4-dimethylaniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for dyes and pigments.

Biology: Studied for its potential biological activities, including antibacterial and antineoplastic properties.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N,4-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. It can also undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

The substituents on the aniline ring significantly influence electronic, steric, and solubility profiles. Below is a comparative analysis with halogenated, alkylated, and amino-substituted analogs:

Halogenated Derivatives

- 3-Chloro-N,4-dimethylaniline hydrochloride (CAS 7745-94-0):

- The chloro (-Cl) group is electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy. This decreases reactivity in electrophilic substitutions but increases stability toward oxidation.

- Applications: Intermediate in agrochemicals and dyes due to its robustness in harsh reaction conditions .

- 3-Bromo-N,4-dimethylaniline hydrochloride (CAS 1187386-24-8):

- Bromo (-Br) substituents exhibit stronger electron-withdrawing effects than chloro, further lowering ring reactivity. The larger atomic size of bromine may reduce solubility in polar solvents.

- Applications: Specialized synthesis where heavy atom effects are desirable, such as in X-ray crystallography .

- 3-Fluoro-N,4-dimethylaniline hydrochloride :

Alkylated and Amino Derivatives

- 5-Ethyl-2,4-dimethylaniline hydrochloride :

- 3-Methyl-4-amino-N,N-diethylaniline hydrochloride: The amino (-NH₂) group introduces hydrogen-bonding capability, enhancing interactions with biological targets. Diethyl substituents on nitrogen increase steric hindrance, affecting regioselectivity in reactions .

Chiral and Complex Derivatives

- (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride (CAS 1986297-80-6): Chirality and additional amino groups enable enantioselective synthesis, critical for bioactive molecules like neurotransmitters or receptor ligands .

Solubility and Stability

- The methoxy derivative’s hydrochloride salt offers superior water solubility compared to halogenated analogs, which may crystallize more readily due to stronger intermolecular forces.

- Stability: Methoxy groups resist hydrolysis under acidic conditions, whereas halogenated analogs are prone to nucleophilic substitution in basic environments .

Biological Activity

3-Methoxy-N,4-dimethylaniline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant and anticancer activities, as well as its pharmacological implications based on recent research findings.

- Chemical Formula : C9H13ClN2O

- Molecular Weight : 188.67 g/mol

- CAS Number : 100-10-7

Antioxidant Activity

Antioxidant activity is a significant aspect of the biological profile of 3-methoxy-N,4-dimethylaniline hydrochloride. Various studies have utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method to assess the antioxidant capacity of related compounds.

Comparative Antioxidant Activity

A study highlighted that derivatives of aniline compounds exhibited varying levels of antioxidant activity. The DPPH scavenging activity of 3-methoxy-N,4-dimethylaniline hydrochloride was compared with known antioxidants such as ascorbic acid. The findings indicated that this compound's antioxidant activity was comparable to that of ascorbic acid, demonstrating its potential utility in preventing oxidative stress-related diseases .

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| 3-Methoxy-N,4-dimethylaniline hydrochloride | 70% | Comparable |

| Ascorbic Acid | 75% | Reference |

Anticancer Activity

The anticancer properties of 3-methoxy-N,4-dimethylaniline hydrochloride have been investigated against various cancer cell lines. Notably, studies have focused on its efficacy against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Case Studies and Findings

-

Cell Viability Assays :

- In vitro assays demonstrated that 3-methoxy-N,4-dimethylaniline hydrochloride reduced cell viability in U-87 cells by approximately 60% at a concentration of 100 µM after 48 hours .

- The compound exhibited a lower cytotoxic effect on MDA-MB-231 cells, suggesting selectivity in its anticancer activity.

-

Mechanism of Action :

- The mechanism underlying the anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Further studies are needed to elucidate specific molecular targets affected by this compound.

Summary Table of Anticancer Activity

| Cell Line | IC50 (µM) | % Cell Viability Reduction |

|---|---|---|

| U-87 (Glioblastoma) | 20 | 60% |

| MDA-MB-231 | 50 | 30% |

Safety and Toxicity Profile

While exploring the biological activities, it is crucial to consider the safety profile of 3-methoxy-N,4-dimethylaniline hydrochloride. According to safety data sheets, this compound is classified as harmful if ingested or if it comes into contact with skin .

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (bromination) | Prevents thermal degradation |

| Solvent Polarity | High (DMF, alcohols) | Enhances reaction kinetics |

| Stoichiometry | 1:1.2 (amine:alkylator) | Minimizes byproduct formation |

Basic Research: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic proton environments and methyl/methoxy group assignments. Methoxy protons appear as singlets (~δ 3.8 ppm), while dimethylamine protons show splitting patterns influenced by adjacent substituents .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors). Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) provide optimal separation .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. Table 2: Characteristic NMR Peaks

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH₃) | 3.75–3.85 | Singlet |

| N-Methyl (-N(CH₃)₂) | 2.90–3.10 | Singlet |

| Aromatic protons | 6.60–7.20 | Doublet/multiplet |

Basic Research: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation of hydrochloride fumes .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Hydrochloride salts require segregation as hazardous chemical waste .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use eyewash stations and seek medical attention .

Advanced Research: How can reaction pathways be optimized to minimize di- or tri-substituted byproducts?

Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control substitution patterns. Lithium diisopropylamide (LDA) as a base directs methoxy groups to the para position, reducing ortho-byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity by enabling rapid, uniform heating .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) in cross-coupling reactions enhance selectivity for mono-substituted products .

Advanced Research: What factors influence the hydrolytic stability of the hydrochloride salt?

Answer:

- pH Sensitivity : The compound is stable in acidic conditions (pH < 4) but hydrolyzes in neutral/basic environments. Buffered solutions (pH 3–4) are recommended for long-term storage .

- Moisture Content : Hygroscopic hydrochloride salts require desiccants (e.g., silica gel) and anhydrous solvents (e.g., dried DCM) during synthesis .

- Temperature : Degradation accelerates above 40°C. Stability studies using accelerated thermal aging (40°C/75% RH) predict shelf-life under ambient conditions .

Advanced Research: How can computational modeling predict LogD and solubility for pharmacokinetic studies?

Answer:

- LogD Prediction : Tools like ACD/Labs or MarvinSuite calculate partition coefficients (LogD at pH 7.4) based on molecular descriptors. For 3-methoxy-N,4-dimethylaniline hydrochloride, predicted LogD ≈ 1.2–1.5 indicates moderate lipophilicity .

- Solubility Modeling : COSMO-RS simulations correlate with experimental solubility in aqueous buffers. Methoxy groups enhance water solubility (~5–10 mg/mL) compared to non-polar analogs .

Q. Table 3: Computed Physicochemical Properties

| Property | Predicted Value | Method |

|---|---|---|

| LogD (pH 7.4) | 1.3 ± 0.2 | ACD/Labs |

| Polar Surface Area | 30.5 Ų | PubChem |

| Solubility (Water) | 8.7 mg/mL | COSMO-RS |

Data Contradiction Analysis: How to resolve discrepancies in reported melting points or spectral data?

Answer:

- Source Validation : Cross-check data against peer-reviewed journals (e.g., J. Org. Chem.) rather than vendor catalogs. For example, vendor-reported melting points may lack DSC validation .

- Experimental Replication : Reproduce synthesis and characterization under controlled conditions (e.g., identical solvent systems, heating rates for DSC) .

- Impurity Profiling : Use HPLC-MS to identify contaminants (e.g., residual solvents, oxidation byproducts) that alter physical properties .

Methodological Challenge: How to differentiate structural analogs (e.g., positional isomers) in complex mixtures?

Answer:

- 2D NMR Techniques : NOESY or HSQC detects spatial proximity of methoxy and methyl groups to distinguish ortho/meta/para isomers .

- High-Resolution Mass Spectrometry (HRMS) : Resolves mass differences as low as 0.001 Da, critical for identifying isomers with identical nominal masses .

- Crystallographic Fingerprinting : Compare unit cell parameters (e.g., from SC-XRD) with Cambridge Structural Database entries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.